molecular formula C13H14N2 B12892561 3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole CAS No. 919124-02-0

3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

Cat. No.: B12892561
CAS No.: 919124-02-0
M. Wt: 198.26 g/mol
InChI Key: HVEFKMAKJAYCDI-UHFFFAOYSA-N
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Description

3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is a heterocyclic compound with a unique structure that includes a benzyl group attached to a tetrahydrocyclopenta[c]pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylhydrazine with cyclopentanone under acidic conditions, followed by cyclization to form the desired pyrazole ring . The reaction conditions often include heating and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can introduce various substituents to the benzyl group .

Scientific Research Applications

3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole is unique due to the presence of the benzyl group, which can enhance its hydrophobicity and influence its interactions with biological targets. This structural feature may contribute to its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

919124-02-0

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

3-benzyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazole

InChI

InChI=1S/C13H14N2/c1-2-5-10(6-3-1)9-13-11-7-4-8-12(11)14-15-13/h1-3,5-6H,4,7-9H2,(H,14,15)

InChI Key

HVEFKMAKJAYCDI-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)NN=C2CC3=CC=CC=C3

Origin of Product

United States

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